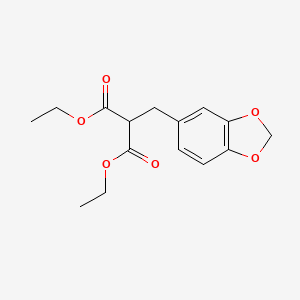
2-(3-hydrazinylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydrazinylphenyl)acetamide is an organic compound that features a phenyl ring substituted with a hydrazine group and an amino-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydrazinylphenyl)acetamide typically involves the reaction of a phenyl hydrazine derivative with an appropriate amino-oxoethyl precursor. One common method involves the condensation of phenylhydrazine with glyoxylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydrazinylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted phenyl hydrazine derivatives.
Scientific Research Applications
2-(3-hydrazinylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-hydrazinylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. The amino-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the amino-oxoethyl group but shares the hydrazine functionality.
3-(2-Hydroxy-2-oxoethyl)phenyl hydrazine: Similar structure but with a hydroxyl group instead of an amino group.
2-(2-Amino-2-oxoethyl)phenyl hydrazine: Positional isomer with the amino-oxoethyl group at a different position on the phenyl ring.
Uniqueness
2-(3-hydrazinylphenyl)acetamide is unique due to the presence of both the hydrazine and amino-oxoethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3-hydrazinylphenyl)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)5-6-2-1-3-7(4-6)11-10/h1-4,11H,5,10H2,(H2,9,12) |
InChI Key |
JPSAKGDUCIDXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


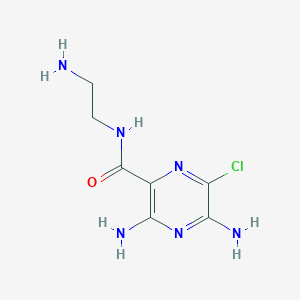
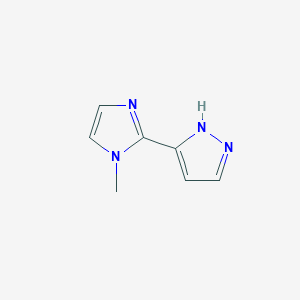
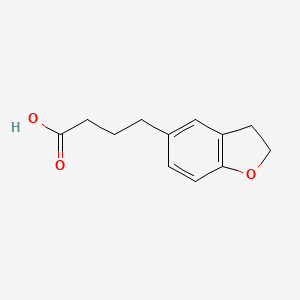
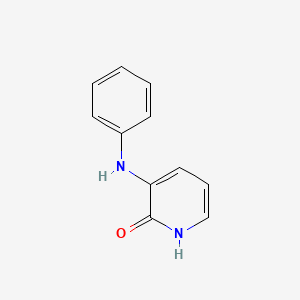
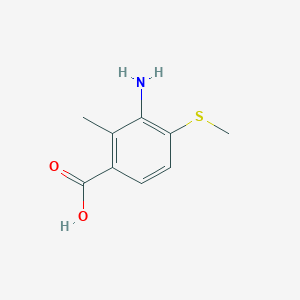
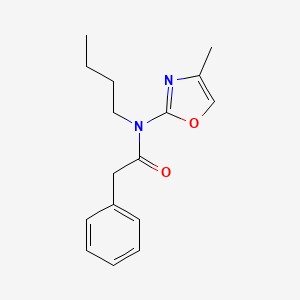
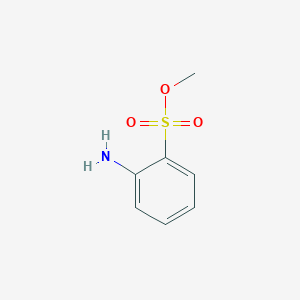
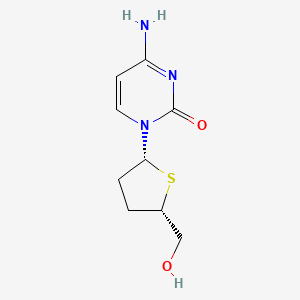
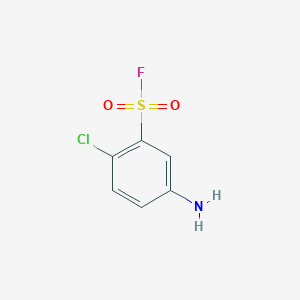
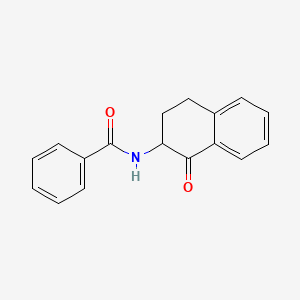
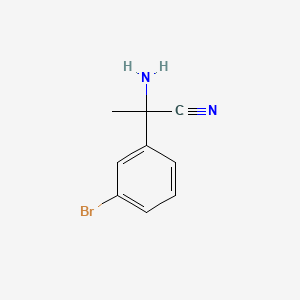
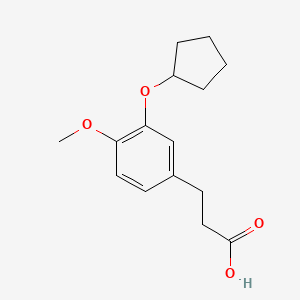
![1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)
